molecular formula C7H9ClN2O2 B1624145 Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride CAS No. 54260-89-8

Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride

Cat. No. B1624145
CAS RN: 54260-89-8
M. Wt: 188.61 g/mol
InChI Key: ZCBDROJOIVNJSB-SQQVDAMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of imidazole-based compounds is generally planar due to the conjugation of the nitrogen lone pair electrons with the pi system .


Chemical Reactions Analysis

Imidazole compounds have been used in the construction of metal–organic frameworks (MOFs). These MOFs have shown temperature- and humidity-dependent proton conductive properties .

Scientific Research Applications

Organocatalytic Polymerization

Organocatalytic conjugate-addition polymerization of acrylic monomers, including methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride, has been extensively studied. The use of N-heterocyclic carbenes (NHCs) as catalysts facilitates the polymerization process, leading to the production of polymers with narrow molecular weight distributions. This technique is pivotal for developing bioplastics and other polymer-based materials with tailored properties (Zhang et al., 2013).

Nanocomposites for Drug Delivery

The synthesis of novel pH-sensitive nanocomposites utilizing ionic-liquid modified montmorillonite showcases an innovative approach to colon-specific drug delivery systems. These nanocomposites, incorporating variants of Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride, demonstrate higher drug release percentages in simulated intestinal fluid, indicating their potential as effective carriers for targeted drug delivery (Mahkam et al., 2016).

Polymerization Mechanisms and Materials Science

Investigations into the group transfer polymerization of (meth)acrylic monomers catalyzed by NHCs, including those related to Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride, contribute to our understanding of polymer science. These studies elucidate mechanisms of chain initiation, propagation, and termination, offering insights into the synthesis of all-acrylic block copolymers and expanding the scope of materials science (Raynaud et al., 2009).

Corrosion Protection

The formation of self-assembled films using derivatives of Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride on metal surfaces demonstrates significant potential in protecting metals from corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Zhang Zhe et al., 2009).

Future Directions

The future directions of research on imidazole compounds could involve their use in the construction of more structurally stable MOFs for proton conduction research .

properties

IUPAC Name

methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h2-5H,1H3,(H,8,9);1H/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBDROJOIVNJSB-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride

CAS RN

54260-89-8
Record name 2-Propenoic acid, 3-(1H-imidazol-5-yl)-, methyl ester, hydrochloride (1:1), (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54260-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.